molecular formula C11H13BrO2 B112714 5-Bromo-2-butoxybenzaldehyde CAS No. 515148-88-6

5-Bromo-2-butoxybenzaldehyde

Cat. No.: B112714
CAS No.: 515148-88-6
M. Wt: 257.12 g/mol
InChI Key: DRYBGKILXZPPQT-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a butoxy group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxybenzaldehyde can be achieved through various methods. One common synthetic route involves the reaction of 1,1-Dichlorodimethyl ether with 1-Bromo-4-butoxybenzene . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-butoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed:

    Oxidation: 5-Bromo-2-butoxybenzoic acid.

    Reduction: 5-Bromo-2-butoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-2-butoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic aldehydes on biological systems. It is also used in the development of new biochemical assays and analytical techniques.

Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of potential drug candidates. Researchers explore its derivatives for their pharmacological properties and potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxybenzaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromine atom and butoxy group also influence the compound’s reactivity and interactions with molecular targets. Specific molecular pathways and targets depend on the context of its application and the nature of the biological system being studied .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzaldehyde
  • 5-Bromo-2-ethoxybenzaldehyde
  • 5-Bromo-2-propoxybenzaldehyde

Comparison: Compared to its analogs, 5-Bromo-2-butoxybenzaldehyde has a longer alkoxy chain, which can influence its solubility, reactivity, and interactions with other molecules. This unique structural feature makes it suitable for specific applications where longer alkyl chains are desired .

Properties

IUPAC Name

5-bromo-2-butoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYBGKILXZPPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364481
Record name 5-bromo-2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515148-88-6
Record name 5-bromo-2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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